Cas no 33447-72-2 (3-Buten-2-ol, (2R)-(9CI))

3-Buten-2-ol, (2R)-(9CI) structure
3-Buten-2-ol, (2R)-(9CI) structure
Product Name:3-Buten-2-ol, (2R)-(9CI)
CAS No:33447-72-2
MF:C4H8O
MW:72.1057214736938
MDL:MFCD00211238
CID:294240
PubChem ID:6995534
Update Time:2025-04-19

3-Buten-2-ol, (2R)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-ol, (2R)-(9CI)
    • (2R)-3-Buten-2-ol
    • (R)-3-BUTEN-2-OL
    • (-)(R)-Methylvinylcarbinol
    • (2R)-2-amino-2-ethoxycarbonylsuccinimide
    • (R)-(-)-but-3-en-2-ol
    • (R)-1-buten-3-ol
    • (R)-2-amino-2-ethoxycarbonylsuccinimide
    • (R)-But-3-en-2-ol
    • (R)-ETHYL 3-AMINO-2,5-DIOXOPYRROLIDINE-3-CARBOXYLATE
    • (R)-ethyl-3-amino-2,5-dioxopyrrolidine-3-carboxylate
    • CL0262
    • R-(-)-3-amino-3-ethoxycarbonylpyrrolidin-2,5-dione
    • R-(-)-3-buten-2-ol
    • SureCN498176
    • AT32942
    • 3-Buten-2-ol-(2R)
    • (R)-3-BUTEN-2-OL)
    • 33447-72-2
    • PS-18752
    • (2R)-but-3-en-2-ol
    • MDL: MFCD00211238
    • Inchi: 1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m1/s1
    • InChI Key: MKUWVMRNQOOSAT-SCSAIBSYSA-N
    • SMILES: O[C@@H](C=C)C

Computed Properties

  • Exact Mass: 72.058
  • Monoisotopic Mass: 72.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 32.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 0.6

Experimental Properties

  • Density: 0.823
  • Boiling Point: 97.3°C at 760 mmHg
  • Flash Point: 16.7°C
  • Refractive Index: 1.412
  • PSA: 20.23000
  • LogP: 0.55320

3-Buten-2-ol, (2R)-(9CI) Pricemore >>

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